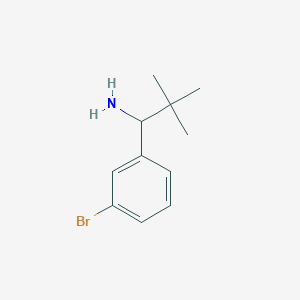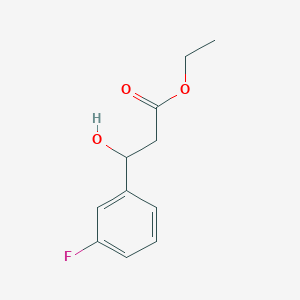
Methyl 2-(thiophen-2-yl)propanoate
概要
説明
Methyl 2-(thiophen-2-yl)propanoate is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(thiophen-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(thiophen-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Methyl 2-(thiophen-2-yl)propanoate has been utilized in various synthetic applications. For instance, Jeon and Lee (2008) demonstrated its use in the synthesis of indenothiophenes and indenofurans with an acrylic acid unit, highlighting its potential in creating complex organic structures (Jeon & Lee, 2008). Similarly, Blagojević et al. (2017) identified Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, a derivative of Methyl 2-(thiophen-2-yl)propanoate, in Artemisia absinthium root essential oil, showing its natural occurrence and relevance in essential oil chemistry (Blagojević, Pešić & Radulović, 2017).
Applications in Organic Electronics
Methyl 2-(thiophen-2-yl)propanoate and its derivatives show promise in the field of organic electronics. Lukes et al. (2005) conducted a study on thiophene-fluorene π-conjugated derivatives, exploring their potential in electro-optical materials, which could have implications for Methyl 2-(thiophen-2-yl)propanoate in similar applications (Lukes et al., 2005).
Antimicrobial Activity
Patel and Patel (2017) explored the antimicrobial activity of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which included 3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one as a key intermediate. This study suggests potential antimicrobial applications for compounds structurally related to Methyl 2-(thiophen-2-yl)propanoate (Patel & Patel, 2017).
Photovoltaic and Photochromic Applications
Kim et al. (2006) investigated organic sensitizers for solar cell applications, which included thiophene derivatives. These sensitizers showed high photon to current conversion efficiency, indicating the relevance of thiophene-based compounds like Methyl 2-(thiophen-2-yl)propanoate in solar cell technology (Kim et al., 2006). Additionally, Uchida, Nakayama, and Irie (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrating their thermally irreversible and fatigue resistant photochromic properties, relevant to Methyl 2-(thiophen-2-yl)propanoate's potential use in photochromic systems (Uchida, Nakayama & Irie, 1990).
特性
IUPAC Name |
methyl 2-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSXLPWQJKPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(thiophen-2-yl)propanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



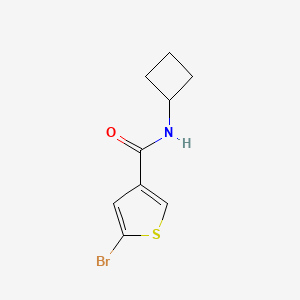
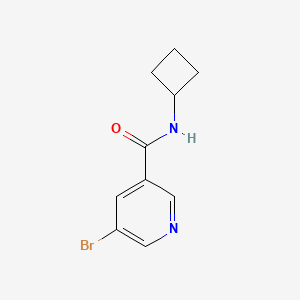
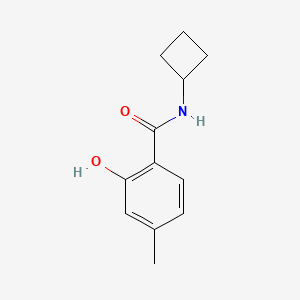
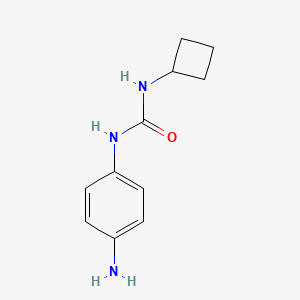
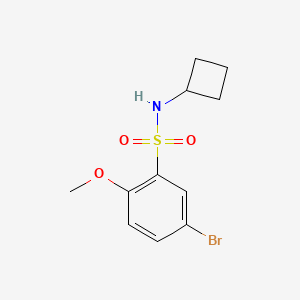


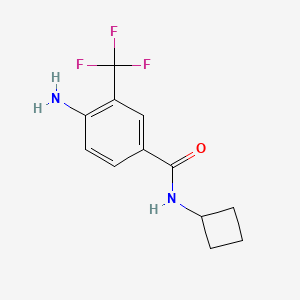
![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)
